molecular formula C13H18N2O B12914843 2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole

2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12914843
M. Wt: 218.29 g/mol
InChI Key: MVONHRDMOWJDGW-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The octahydropyrrolo[3,4-c]pyrrole core is a privileged structure known for its utility as a piperazine bioisostere, often contributing favorable physicochemical properties to drug candidates . This specific scaffold has demonstrated considerable value in neuroscience research. Structurally related octahydropyrrolo[3,4-c]pyrrole compounds have been developed as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGlu1), a key G protein-coupled receptor (GPCR) target for a range of central nervous system (CNS) disorders . Furthermore, novel analogs within this chemical class have been optimized as potent and selective orexin receptor antagonists, with some candidates advancing to human clinical trials for the treatment of primary insomnia . The orexin system plays a critical role in sleep-wake regulation, and targeting it represents a modern approach to treating sleep disorders . Beyond neuroscience, the pyrrolo[3,4-c]pyrrole scaffold is also being investigated for its potential in treating metabolic diseases. Research into similar structures has shown promise in developing agonists for the GPR119 receptor, a target for type 2 diabetes and obesity, and as inhibitors of aldose reductase for managing diabetic complications . The 3-methoxyphenyl substitution on this scaffold is a strategic modification that may influence its pharmacodynamic and pharmacokinetic profile, potentially enhancing receptor affinity, selectivity, or metabolic stability. Researchers can leverage this compound as a key intermediate or precursor for developing novel therapeutic agents across these disease areas.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C13H18N2O/c1-16-13-4-2-3-12(5-13)15-8-10-6-14-7-11(10)9-15/h2-5,10-11,14H,6-9H2,1H3

InChI Key

MVONHRDMOWJDGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC3CNCC3C2

Origin of Product

United States

Preparation Methods

Reaction of Disuccinate with Nitriles

One established method involves reacting disuccinate with nitriles in the presence of strong bases under elevated temperatures. This process is widely used to synthesize pyrrolo[3,4-c]pyrroles, including derivatives like 2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole. Key steps include:

Example Protocol :

  • Dissolve potassium tert-butylate in anhydrous tert-amyl alcohol.
  • Add nitrile (e.g., 3-methoxybenzonitrile).
  • Introduce dimethyl succinate dropwise while maintaining the reaction temperature.
  • Distill off methanol during the reaction.
  • Hydrolyze the condensation product using glacial acetic acid.

Yield Data :

Example Temperature (°C) Reaction Time (hours) Yield (%)
45 120 2 3.7
46 90 2.5 72.5

This method is suitable for high molecular weight organic pigments but requires precise control over reaction conditions to achieve optimal yields.

Green Synthesis Methods

Subcritical Water Technique

A modern approach utilizes subcritical water as a solvent for synthesizing highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives. This method is environmentally friendly and efficient, offering shorter reaction times and comparable yields.

Procedure :

  • Combine octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives with α-haloketones.
  • Conduct the reaction in subcritical water at 130 °C.
  • Isolate the products by filtration and purification.

Advantages :

  • Eliminates the need for toxic organic solvents like acetone.
  • Reduces reaction time significantly while maintaining yields between 75–91%.

Yield Data :

Compound Type Temperature (°C) Yield (%)
Thiazol-2-yl derivatives 130 75–91

This method demonstrates potential for sustainable synthesis practices while maintaining high efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.

    Reduction: This can be used to modify the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or alcohols are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

The applications of 2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole, particularly its derivatives, are primarily focused on pharmaceutical research, specifically as orexin receptor modulators . Orexin receptors are involved in regulating sleep, wakefulness, and appetite, making them potential targets for treating sleep disorders, neurodegenerative diseases, and autoimmune diseases .

Pharmaceutical Applications

  • Orexin Receptor Modulators Certain disubstituted octahydropyrrolo[3,4-c]pyrrole derivatives have orexin-modulating activity and may be useful in pharmaceutical compositions and methods for the treatment of diseased states, disorders, and conditions mediated by orexin receptors .

Synthesis of Fused Polyheterocyclic Compounds

  • Octahydropyrrolo[3,4-c]pyrroles can be synthesized through [3 + 2] cycloaddition reactions of heteroaromatic N-ylides with electron-deficient olefins . These compounds are created using benzothiazolium salts with different substituents on the benzene ring, which deliver good yields . The electronic properties of the substituent on the para-position of the phenyl ring have almost no effect on the developed transformation, leading to products in excellent isolated yields .

Radioligand in Animal Studies

  • PET Imaging: 2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole, a derivative, has been used as a radioligand in Positron Emission Tomography (PET) studies . These studies help assess brain accumulation and selective uptake in specific brain regions in animals .
  • Biodistribution Studies: Biodistribution studies in mice using [11C]A-582941, a related compound, showed the highest uptake in the lungs, kidneys, and liver .

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The octahydropyrrolo[3,4-c]pyrrole scaffold is highly versatile, with substituents dictating pharmacological and physicochemical properties. Key analogs include:

Compound Substituent Key Features
2-(Thiazol-2-yl) derivatives (4a-j) Thiazole ring Enhanced antimicrobial activity (MIC: 7.81–250 μg/mL vs. bacteria/fungi) .
N-Benzoylthiourea derivatives (3a-b) Benzoylthiourea moiety Moderate antimicrobial activity; intermediates for thiazolyl derivatives .
2-(3-Pyridinyl) derivative Pyridine ring Potential CNS activity (InChIKey: KOMXDDRATCALPT-AOOOYVTPSA-N) .
2-(Oxetan-3-yl) derivative Oxetane ring Structural novelty; explored in drug discovery (MDL: MFCD21848922) .
Disubstituted orexin modulators Variable substituents Dual orexin receptor antagonism; insomnia treatment applications .

For instance, methoxy groups are often associated with improved metabolic stability and membrane permeability compared to polar substituents like pyridine or thiazole.

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding : Thiazole and pyridine substituents introduce hydrogen-bond acceptors, which may enhance target binding but reduce solubility .

Biological Activity

2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NC_{15}H_{19}N, with a molecular weight of approximately 229.32 g/mol. Its structure features a fused pyrrole system that is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves cycloaddition reactions. A notable method includes the [3 + 2] cycloaddition between appropriate precursors, yielding high product purity and yield rates (up to 99% in some cases) . The synthetic routes often utilize benzothiazolium salts as intermediates, demonstrating the versatility of this approach in generating complex heterocycles .

Anticancer Properties

Research has indicated that compounds within the pyrrole class, including this compound, exhibit significant anticancer activity. In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines. For instance, a related study reported an IC50 value of 44.63 ± 3.51 μM for a pyrrole derivative against human melanoma cells, indicating strong antiproliferative effects .

The mechanism by which these compounds exert their effects often involves modulation of apoptotic pathways and cell cycle regulation. The ability to induce cell cycle arrest in the S phase has been documented, correlating with cytotoxicity observed in assays . Additionally, molecular docking studies suggest that these compounds may interact with specific targets within cellular pathways, enhancing their therapeutic potential against cancer .

Other Biological Activities

Beyond anticancer properties, pyrrole derivatives have also been investigated for their anti-inflammatory and antioxidant activities. Some studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and exhibit protective effects against oxidative stress . The presence of the methoxy group in this compound may enhance its biological efficacy by improving solubility and bioavailability.

Case Studies

  • Cytotoxicity Assessment : A study evaluated several synthesized pyrrole derivatives for cytotoxicity against HepG-2 and EACC cell lines. The results highlighted that certain derivatives exhibited promising antioxidant activity alongside anticancer effects .
  • Docking Studies : Research involving molecular docking confirmed that some pyrrole derivatives bind effectively to COX-2 sites, suggesting potential as anti-inflammatory agents .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; IC50 ~44.63 μM in melanoma
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntioxidantProtects against oxidative stress
MechanismModulates apoptotic pathways; causes S-phase arrest

Q & A

Q. What are the common synthetic routes for 2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole?

The synthesis typically involves multi-step strategies, including cyclocondensation and selective functionalization. For example, analogs like 3-(4-methoxyphenyl)pyrrole derivatives are synthesized via Suzuki coupling or Michael addition to introduce aryl groups, followed by cyclization using reagents like DCC (dicyclohexylcarbodiimide) . The methoxyphenyl group is often introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Post-cyclization steps may include hydrogenation to achieve the octahydro-pyrrolo[3,4-c]pyrrole core .

Q. How is the stereochemistry of the bicyclic core confirmed in octahydropyrrolo[3,4-c]pyrrole derivatives?

Single-crystal X-ray diffraction is the gold standard for stereochemical confirmation. For instance, studies on similar compounds (e.g., thiazolo-pyrrolo-pyrroles) resolve absolute configurations using crystallographic parameters such as R-factors (e.g., R=0.049R = 0.049) and anisotropic displacement parameters . Computational methods (e.g., DFT) may supplement experimental data to validate dihedral angles and chair/boat conformations in the fused bicyclic system.

Q. What spectroscopic techniques are used to characterize the molecular structure?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range).
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C11H15N3C_{11}H_{15}N_{3} with MW 189.2569 ).
  • IR : Carbonyl stretches (if present) near 1700 cm1^{-1} and N–H stretches (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How do electronic effects of the 3-methoxyphenyl substituent influence reactivity in cross-coupling reactions?

The methoxy group’s electron-donating nature enhances aryl ring nucleophilicity, facilitating electrophilic substitutions (e.g., Friedel-Crafts alkylation). However, steric hindrance from the octahydro-pyrrolo[3,4-c]pyrrole core may reduce coupling efficiency in Pd-catalyzed reactions. Comparative studies with analogs (e.g., 3-pyridinyl derivatives ) reveal lower yields when bulky substituents are present, suggesting optimized catalysts (e.g., Pd(PPh3_3)4_4) or microwave-assisted conditions may improve outcomes.

Q. What challenges arise in optimizing N-alkylation steps during functionalization?

N-alkylation of the pyrrolo-pyrrole nitrogen is sensitive to steric and electronic factors. For example, alkyl halides with bulky groups (e.g., benzyl chloride) require phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems . Competing side reactions, such as over-alkylation or ring-opening, are mitigated by controlling reaction temperature (0–5°C) and stoichiometry (1:1.2 substrate:alkylating agent).

Q. How can contradictory crystallographic data on bond lengths/angles be resolved?

Discrepancies in bond parameters (e.g., C–N lengths ranging from 1.463–1.534 Å ) may arise from differences in crystal packing or experimental resolution. Multi-technique validation—combining X-ray data with DFT-optimized geometries—helps reconcile such variations. For example, deviations >0.02 Å in key bonds warrant re-evaluation of disorder modeling or thermal ellipsoid adjustments.

Q. What strategies improve enantiomeric purity in asymmetric syntheses of this compound?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalytic asymmetric hydrogenation (using Ru-BINAP complexes) are effective. Evidence from thiazolo-pyrrolo-pyrrole syntheses shows enantiomeric excess (ee) >90% when using (S)-BINOL-derived catalysts . HPLC with chiral columns (e.g., Chiralpak AD-H) monitors purity, while NOESY NMR confirms stereochemical assignments.

Methodological Considerations

  • Data Contradictions : Conflicting spectroscopic or crystallographic data should be cross-validated using complementary techniques (e.g., rotating-frame Overhauser effect spectroscopy (ROESY) for spatial proximity analysis).
  • Experimental Design : Use fractional factorial designs to screen reaction parameters (solvent, catalyst, temperature) and identify critical yield-limiting factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.